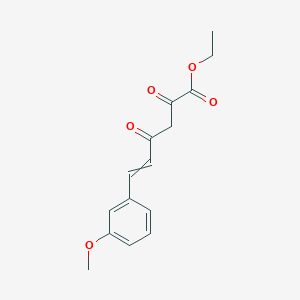
Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate is an organic compound with a complex structure that includes an ester functional group, a methoxyphenyl group, and a dioxohexenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate typically involves multi-step organic reactions. One common method includes the esterification of 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to drive the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or esters with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-methoxyphenyl-4-thiazolyl-2-oxamate: Known for its anti-allergic properties.
Uniqueness
Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
112080-13-4 |
|---|---|
Molekularformel |
C15H16O5 |
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate |
InChI |
InChI=1S/C15H16O5/c1-3-20-15(18)14(17)10-12(16)8-7-11-5-4-6-13(9-11)19-2/h4-9H,3,10H2,1-2H3 |
InChI-Schlüssel |
MZJKIIPYTGWZMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)CC(=O)C=CC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
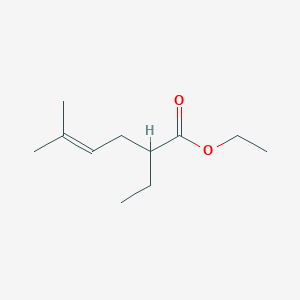
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)
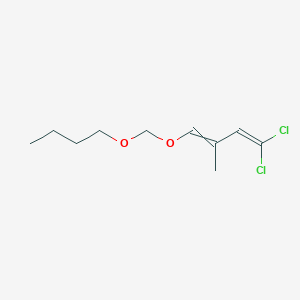

![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)
![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14324835.png)

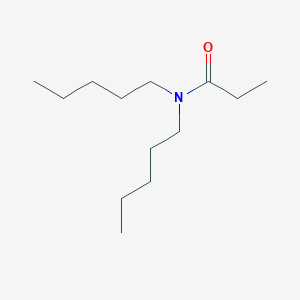
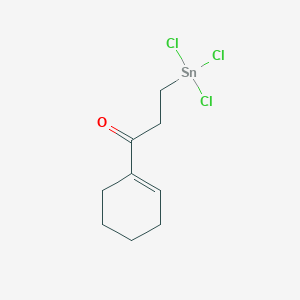
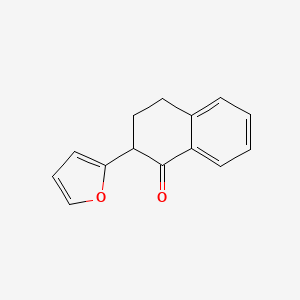
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
